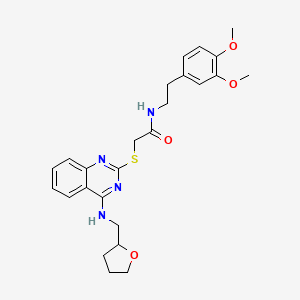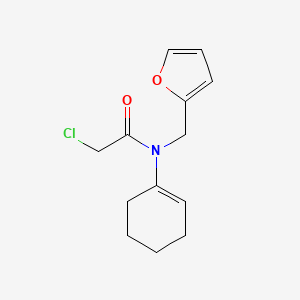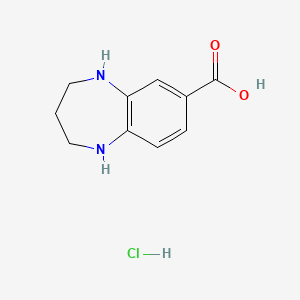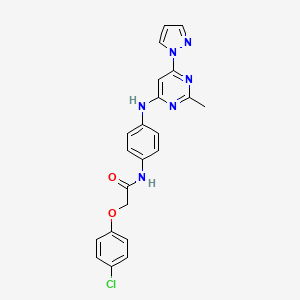
cis-3-Methylpiperidine-2-carboxylic acid hcl
Overview
Description
Molecular Structure Analysis
The molecular structure of “cis-3-Methylpiperidine-2-carboxylic acid hcl” consists of seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom. The InChI code for this compound is 1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
cis-3-Methylpiperidine-2-carboxylic acid HCl: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals . The compound can be used to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are foundational structures for designing drugs.
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs due to its significant pharmacological activitycis-3-Methylpiperidine-2-carboxylic acid HCl can be utilized to develop compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .
Anticancer Research
Piperidine derivatives, including those synthesized from cis-3-Methylpiperidine-2-carboxylic acid HCl , have shown promise in anticancer research. They exhibit a wide range of biological activities and can be tailored to target specific cancer pathways, potentially leading to new therapeutic agents .
Neurodegenerative Disease Treatment
Research into neurodegenerative diseases such as Alzheimer’s has benefited from compounds derived from cis-3-Methylpiperidine-2-carboxylic acid HCl . These compounds can influence neurological pathways and receptors, offering potential treatments for these debilitating conditions .
Analgesic and Anti-inflammatory Agents
The synthesis of analgesic and anti-inflammatory agents often involves piperidine derivativescis-3-Methylpiperidine-2-carboxylic acid HCl serves as a precursor for developing new pain-relief medications that act on specific pain receptors or inflammatory processes .
Antimicrobial and Antifungal Applications
In the fight against infectious diseases, piperidine derivatives from cis-3-Methylpiperidine-2-carboxylic acid HCl are being explored for their antimicrobial and antifungal properties. These compounds can be designed to disrupt the cell walls or metabolic pathways of harmful microorganisms .
properties
IUPAC Name |
(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPTHZAEZSISM-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methylpiperidine-2-carboxylic acid hcl | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)
![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)

